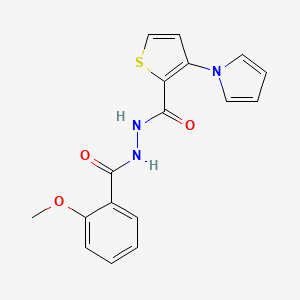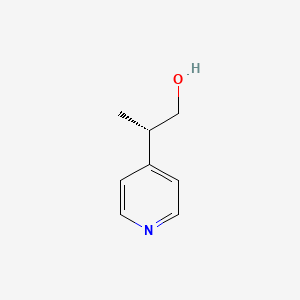
(2S)-2-pyridin-4-ylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-pyridin-4-ylpropan-1-ol, also known as P4, is a chiral alcohol molecule that has gained increasing attention in scientific research due to its potential therapeutic applications. P4 is a versatile molecule that can be synthesized using various methods and has shown promising results in various biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of (2S)-2-pyridin-4-ylpropan-1-ol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. (2S)-2-pyridin-4-ylpropan-1-ol has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and growth. (2S)-2-pyridin-4-ylpropan-1-ol has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer development. Additionally, (2S)-2-pyridin-4-ylpropan-1-ol has been shown to bind to GABA receptors and modulate their activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
(2S)-2-pyridin-4-ylpropan-1-ol has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. (2S)-2-pyridin-4-ylpropan-1-ol has been shown to reduce oxidative stress and inflammation in cells and tissues, which may contribute to its neuroprotective and anti-cancer effects. (2S)-2-pyridin-4-ylpropan-1-ol has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-2-pyridin-4-ylpropan-1-ol has several advantages for lab experiments, including its versatility, ease of synthesis, and low toxicity. (2S)-2-pyridin-4-ylpropan-1-ol can be synthesized using various methods and can be used as a chiral building block to synthesize various pharmaceuticals. (2S)-2-pyridin-4-ylpropan-1-ol also has low toxicity and can be used at high concentrations without causing adverse effects. However, (2S)-2-pyridin-4-ylpropan-1-ol has some limitations, including its low solubility in water and its susceptibility to oxidation and degradation.
Direcciones Futuras
There are several future directions for (2S)-2-pyridin-4-ylpropan-1-ol research, including the development of novel synthetic methods, the identification of new therapeutic applications, and the elucidation of its mechanism of action. The development of more efficient and cost-effective synthetic methods for (2S)-2-pyridin-4-ylpropan-1-ol could lead to its wider use in drug development and other scientific research fields. The identification of new therapeutic applications for (2S)-2-pyridin-4-ylpropan-1-ol could expand its potential uses and improve human health. Finally, the elucidation of (2S)-2-pyridin-4-ylpropan-1-ol's mechanism of action could provide insights into its biochemical and physiological effects and lead to the development of more effective therapies.
Métodos De Síntesis
(2S)-2-pyridin-4-ylpropan-1-ol can be synthesized using various methods, including asymmetric synthesis, reductive amination, and Grignard reaction. Asymmetric synthesis involves the use of chiral starting materials or chiral catalysts to produce enantiomerically pure (2S)-2-pyridin-4-ylpropan-1-ol. Reductive amination involves the reaction of pyridine with propanal in the presence of a reducing agent to produce (2S)-2-pyridin-4-ylpropan-1-ol. The Grignard reaction involves the reaction of pyridine with propargyl bromide in the presence of magnesium to produce (2S)-2-pyridin-4-ylpropan-1-ol. Each method has its advantages and limitations, and the choice of method depends on the desired purity, yield, and cost-effectiveness.
Aplicaciones Científicas De Investigación
(2S)-2-pyridin-4-ylpropan-1-ol has shown potential therapeutic applications in various scientific research fields, including neuroscience, cancer research, and drug development. In neuroscience, (2S)-2-pyridin-4-ylpropan-1-ol has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cancer research, (2S)-2-pyridin-4-ylpropan-1-ol has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In drug development, (2S)-2-pyridin-4-ylpropan-1-ol has been used as a chiral building block to synthesize various pharmaceuticals.
Propiedades
IUPAC Name |
(2S)-2-pyridin-4-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7(6-10)8-2-4-9-5-3-8/h2-5,7,10H,6H2,1H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPWDIUUNHGRDK-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-pyridin-4-ylpropan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2896759.png)
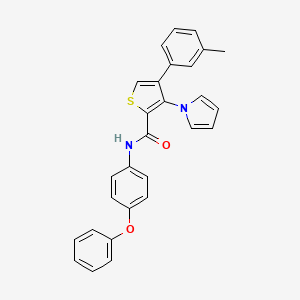

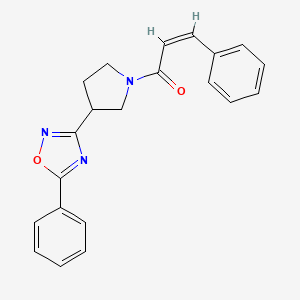
![N-[(2-Chlorophenyl)-cyanomethyl]-5-methyloxolane-3-carboxamide](/img/structure/B2896764.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2896770.png)
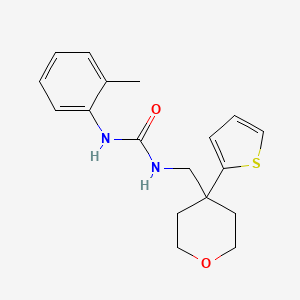
![8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methyl-7H-purine-2,6-dione](/img/structure/B2896773.png)
![2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2896774.png)
![(Z)-ethyl 1-benzyl-2-((3-fluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2896775.png)
![1-(4-Fluorophenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2896776.png)
![Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2896779.png)
